Home > Products > Screening Compounds P113269 > 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine - 79571-41-8

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-3093053
CAS Number: 79571-41-8
Molecular Formula: C12H10N4
Molecular Weight: 210.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative. The paper focuses on elucidating its crystal structure, revealing a nearly planar central pyrazolo[1,5-a]pyrimidine unit. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. The variations lie in the substituents at the 2, 3, 5, and 7 positions, highlighting the diversity possible within this class of compounds. [] You can find more information about this compound in the paper:

5-(Alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines

  • Compound Description: This series examines the impact of various substituents (alkyl, aryl, and heteroaryl) at the 5-position of the 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine scaffold. The research investigates the photophysical properties of these derivatives, demonstrating interesting optical absorption and emission behavior influenced by electron-donating and -withdrawing groups. []
  • Relevance: This series emphasizes the structural diversity achievable by modifying the substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine core, which is also present in 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. The 7-(trifluoromethyl) substituent, although different from the 7-(3-pyridinyl) in the target compound, highlights the exploration of various functionalities at this position. [] You can find more information about this series of compounds in the paper:

2-Methyl-7-substituted pyrazolo[1,5-a]pyrimidines

  • Compound Description: This broad category encompasses various 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidine derivatives. One paper focuses on their regioselective synthesis, highlighting the use of 1,1,1-trichloro-4-alkoxy-3-alken-2-ones and β-dimethylaminovinyl ketones as starting materials. [] Another paper delves into structural studies using X-ray diffraction and theoretical calculations to understand the conformational preferences of these compounds. []
  • Relevance: This category directly relates to 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, differing only in the specific substituent at the 7-position. This highlights the significance of the 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidine scaffold and its potential for chemical diversification. [, ] You can find more information about this category of compounds in these papers: and

Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Compound Description: This particular derivative displays significant antioxidant activity, exhibiting a strong ability to scavenge DPPH radicals. This research highlights its potential application in combating oxidative stress. []
  • Relevance: This compound shares the core 2-methylpyrazolo[1,5-a]pyrimidine motif with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. The presence of various substituents, including hydroxyl and carboxylate groups, showcases the potential for introducing functionalities to modulate biological activity. [] You can find more information about this compound in the paper:
  • Compound Description: This compound demonstrates potent antibacterial activity, particularly against the Gram-positive bacterium Bacillus subtilis. This finding suggests its potential as a lead compound for developing novel antibacterial agents. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. The presence of a phenyl group at the 5-position and a carboxylate group at the 3-position, distinct from the methyl and 3-pyridinyl substituents in the target compound, emphasizes the structure-activity relationship possibilities within this class. [] You can find more information about this compound in the paper:

7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This derivative exhibits notable cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, suggesting potential applications in anticancer therapies. []
  • Relevance: The compound shares a similar scaffold with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, with variations in the substituents at the 5 and 7 positions. This comparison underlines the impact of substituent modification on the biological activity profile of pyrazolo[1,5-a]pyrimidine derivatives. [] You can find more information about this compound in the paper:

7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]5)

  • Compound Description: This research highlights the synthesis and evaluation of [18F]5 as a potential PET radiotracer for tumor imaging. The compound exhibited favorable tumor accumulation and pharmacokinetics in mice bearing S180 tumors. []
  • Relevance: This compound demonstrates the potential of incorporating a radiolabeled substituent, [18F]fluoroethoxymethyl group, onto the pyrazolo[1,5-a]pyrimidine scaffold, which 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine also possesses. While the overall substitution pattern differs, this example illustrates the adaptability of this chemical class for developing diagnostic tools. [] You can find more information about this compound in the paper:

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, showing potential for treating cognitive impairment in various neurodegenerative disorders. Its preclinical data demonstrate robust increases in cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuation of memory deficits in animal models. []
  • Relevance: Although structurally more complex, compound 20 shares the core pyrazolo[1,5-a]pyrimidine framework with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. The presence of a triazole ring linked to the pyrazolo[1,5-a]pyrimidine core, along with other substituents, demonstrates the possibilities for expanding the structural diversity and biological activity within this chemical class. [] You can find more information about this compound in the paper:

7-Amino-3-phenylazo-2-methyl-4H-pyrazolo[1,5-a]pyrimidine-5-one (3)

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives with two arylazo groups. []
  • Relevance: This compound shares the core 2-methylpyrazolo[1,5-a]pyrimidine scaffold with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. It highlights the possibility of functionalizing the 7-position with amino groups and further derivatizing them to create a diverse range of compounds. [] You can find more information about this compound in the paper:
  • Compound Description: This series, synthesized from compound 3, explores the impact of incorporating various aromatic amines on the pyrazolo[1,5-a]pyrimidine scaffold. The study investigates their solvatochromic properties, antimicrobial activities, and antioxidant potential, demonstrating their diverse properties. []
  • Relevance: Although structurally distinct from 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine due to the presence of two arylazo groups, this series highlights the potential for modulating the properties of pyrazolo[1,5-a]pyrimidine derivatives through the introduction of different substituents and exploring their structure-activity relationships. [] You can find more information about this series of compounds in the paper:

5-((2-Aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine (ABCPP)

  • Compound Description: ABCPP is a pyrazolo[1,5-a]pyrimidine derivative designed as a scaffold for developing potential tumor imaging agents. The study successfully conjugated ABCPP with various N-mercaptoacetyl amino acids and radiolabeled them with [99mTcN]2+. []
  • Relevance: This compound highlights the versatility of the pyrazolo[1,5-a]pyrimidine core, shared with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, for further derivatization and potential applications in medicinal chemistry. The conjugation with N-mercaptoacetyl amino acids and radiolabeling demonstrate its adaptability for developing targeted imaging probes. [] You can find more information about this compound in the paper:

6-(3-Dimethylaminoacryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine (1)

  • Compound Description: Compound 1, a thieno[2,3-d]pyrimidine derivative, is a versatile building block used for synthesizing various heterocyclic systems, including pyrazoles, pyrimidines, imidazo[1,2-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, pyrido(pyrimido)pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidine, and 1,2,3,4-tetrazolo[1,5-a]pyrimidine derivatives. This research demonstrates its utility in accessing diverse chemical spaces for drug discovery. []
  • Relevance: Although belonging to the thieno[2,3-d]pyrimidine class, compound 1's ability to generate pyrazolo[1,5-a]pyrimidine derivatives relates it to 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. This connection highlights the interconnectedness of heterocyclic chemistry and the potential for using similar synthetic strategies to access diverse pharmacophores. [] You can find more information about this compound in the paper:

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

  • Compound Description: This pyrazolo[1,5-a][1,3,5]triazine derivative exhibits pronounced dose-dependent vasodilator activity, suggesting its potential for developing novel cardiovascular drugs. []
  • Relevance: Although structurally different from 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine by the presence of a triazine ring, this compound highlights the vasodilatory activity associated with specific substitutions on the pyrazolo[1,5-a]pyrimidine core. This information could be relevant for exploring potential applications of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine or its derivatives in cardiovascular research. [] You can find more information about this compound in the paper:

2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

  • Compound Description: Similar to its furan-2-yl counterpart, this pyrazolo[1,5-a][1,3,5]triazine derivative, substituted with a pyridin-3-yl group, also exhibits significant dose-dependent vasodilator activity. []
  • Relevance: While structurally distinct from 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine by the presence of a triazine ring, this compound further supports the potential of pyrazolo[1,5-a]pyrimidine derivatives as vasodilators. The presence of a pyridinyl substituent, albeit in a different position, suggests a possible direction for exploring the structure-activity relationship of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in the context of vasodilation. [] You can find more information about this compound in the paper:

3-Substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines (6a,b,c)

  • Compound Description: This series explores the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines, highlighting their potential as intermediates for synthesizing various heterocyclic compounds. The research investigates their reactions under different conditions, including catalytic hydrogenation, treatment with acetic acid, and reactions with phenylhydrazine and diazomethane. []
  • Relevance: This series showcases the versatility of the pyrazolo[1,5-a]pyrimidine core, similar to that found in 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, for undergoing diverse chemical transformations. Exploring the reactivity of various substituents attached to the core structure can be valuable for designing new synthetic routes for related compounds. [] You can find more information about this series of compounds in the paper:

3-Substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines (7a,b,c)

  • Compound Description: Similar to the 6-acetyl-7-carbethoxy analogs, this series investigates the reactivity of 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines, emphasizing their potential as versatile building blocks in organic synthesis. The research explores their reactions under different conditions, providing insights into their chemical behavior. []
  • Relevance: This series, sharing the core pyrazolo[1,5-a]pyrimidine structure with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, underscores the significance of systematic structural modifications for modulating reactivity and exploring the potential of this chemical class in synthetic methodology development. [] You can find more information about this series of compounds in the paper:

5-Carbethoxy-7-methylpyrazolo[1,5-a]pyrimidine and 7-carbethoxy-5-methylpyrazolo[1,5-a]pyrimidine

  • Compound Description: These regioisomeric pyrazolo[1,5-a]pyrimidines are synthesized through the condensation of 3(5)-aminopyrazole and 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate. The study clarifies their structures using 1H and 13C NMR spectroscopy, correcting previous misinterpretations in the literature. []
  • Relevance: These regioisomers highlight the importance of regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis, especially when similar substituents like methyl and carbethoxy are present. This knowledge is relevant for understanding the synthetic pathways and potential regioisomers of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. [] You can find more information about these regioisomers in the paper:

6-Carbethoxy-7-methylpyrazolo[1,5-a]pyrimidine

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative is obtained as the sole product in the reaction of 3(5)-aminopyrazoles with 2-ethoxymethylidene-3-oxobutyrate. Its structure is confirmed through multinuclear (13C and 15N) NMR spectroscopy. []
  • Relevance: This compound demonstrates the impact of different starting materials and reaction conditions on the regioselectivity of pyrazolo[1,5-a]pyrimidine formation. Understanding these factors is crucial for synthesizing specific regioisomers and designing targeted modifications for 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. [] You can find more information about this compound in the paper:

3-Amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine and 3-amino-4-nitro-6,8-dimethylpyrazolo[1,5-a]pyrimidine

  • Compound Description: The crystal structures of these two pyrazolo[1,5-a]pyrimidine derivatives were determined from powder diffraction data. The research highlights the use of grid search procedures in solving crystal structures from powder data and provides insights into the hydrogen-bonding patterns of these compounds. []
  • Relevance: While differing in substituents from 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, these compounds showcase the applicability of various analytical techniques, including powder diffraction, for structure determination within this chemical class. This knowledge can be helpful for characterizing newly synthesized derivatives of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. [] You can find more information about these compounds in the paper:
  • Compound Description: This compound, a cyclopenta[d]pyrazolo[1,5-a]pyrimidine derivative, exhibits activity as a CRF receptor antagonist. []
  • Relevance: Though structurally distinct from 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine due to the presence of a cyclopentane ring, this compound exemplifies the exploration of pyrazolo[1,5-a]pyrimidine-containing structures for targeting specific biological activities, such as CRF receptor antagonism. [] You can find more information about this compound in the paper:

N-{2-Fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative belonging to a group of compounds exhibiting GABA A receptor inhibitory activity. These compounds have potential applications in treating anxiety, epilepsy, sleeping disorders, and inducing sedative, hypnotic, analgesic, and muscle relaxant effects. [, ]
  • Relevance: This compound, while structurally different from 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine due to the presence of a nitro group and various other substituents, demonstrates the potential of pyrazolo[1,5-a]pyrimidines for interacting with important neurological targets like GABA A receptors. This information could guide the exploration of potential neurological effects of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine or its derivatives. [, ] You can find more information about this compound in these papers: and

2,3,6-Trimethyl-7-aminopyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of more complex pyrazolo[1,5-a]pyrimidine derivatives. It is prepared through the reaction of 3-amino-4,5-dimethylpyrazole with 3,3-dimethoxy-2-methylpropanenitrile. []
  • Relevance: Sharing the core pyrazolo[1,5-a]pyrimidine structure with 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, this compound illustrates a different substitution pattern. Understanding the synthesis and reactivity of such variations is beneficial for developing new synthetic approaches and exploring the structure-activity relationship of the pyrazolo[1,5-a]pyrimidine class. [] You can find more information about this compound in the paper:
  • Compound Description: These compounds are 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives developed for potential use as PET imaging agents for tumors. [, ]
  • Relevance: Though structurally distinct from 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, these examples highlight the use of pyrazolo[1,5-a]pyrimidine as a scaffold for attaching radiolabels for tumor imaging, broadening the potential applications of this class of compounds. [, ] You can find more information about these compounds in these papers: and

(S)-6-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative, incorporating an 18F label, is another example of a potential PET radiotracer. [, ]
  • Relevance: Though structurally different from 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, it highlights the versatility of pyrazolo[1,5-a]pyrimidines as scaffolds for attaching diverse functional groups and exploring their applications in areas like medical imaging. [, ] You can find more information about this compound in these papers: and [https://www.semanticscholar.org/paper/5a13c8444323ae7d1a8bf74ee04a6fe7d31f0127](https://www.semanticscholar
Overview

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is characterized by a fused bicyclic structure containing both pyrazole and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of drug discovery.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a substituted pyrazolo[1,5-a]pyrimidine. It can be synthesized through various chemical reactions involving pyrazole derivatives and pyridine moieties. Its structural features contribute to its reactivity and biological properties, making it a subject of interest in pharmacological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves several steps:

  1. Starting Materials: The synthesis often begins with 3-amino-5-methyl-1H-pyrazole and various electrophilic reagents.
  2. Condensation Reactions: A common method for synthesizing this compound includes the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with pyridine derivatives or other electrophiles in acidic conditions, such as acetic acid, which promotes regioselective formation of the desired pyrazolo[1,5-a]pyrimidine framework .
  3. Purification: The resulting compounds are purified through recrystallization techniques to obtain high yields (often between 65% and 98%) of the desired product .

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. For example, using reflux conditions for extended periods can enhance yield and selectivity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine can be represented as follows:

  • Molecular Formula: C11_{11}H10_{10}N4_{4}
  • Molecular Weight: Approximately 210.22 g/mol
  • Structural Features:
    • A pyrazolo ring (five-membered) fused to a pyrimidine ring (six-membered).
    • A methyl group at position 2 of the pyrazolo ring.
    • A pyridine substituent at position 7.

The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for detailed analysis of its molecular characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:

  1. Electrophilic Substitution: The presence of electron-rich nitrogen atoms in the pyridine ring allows for electrophilic aromatic substitution reactions.
  2. Halogenation: The compound can react with halogens (e.g., bromination) at specific positions on the pyrazolo or pyrimidine rings under controlled conditions, yielding halogenated derivatives that may exhibit enhanced biological activity .
  3. Coupling Reactions: Coupling reactions such as Suzuki or Buchwald-Hartwig coupling can be employed to introduce additional functional groups into the structure for further functionalization and exploration of structure-activity relationships.
Mechanism of Action

Process and Data

The mechanism of action of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine largely depends on its interaction with biological targets:

  • Kinase Inhibition: The compound has been studied for its potential as an inhibitor of various kinases involved in cancer signaling pathways. Its structural features allow it to bind selectively to kinase active sites, disrupting their function and leading to antiproliferative effects in cancer cells .
  • Biological Activity: In vitro studies have shown that derivatives of this compound exhibit significant activity against specific cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellow crystalline solids.
  • Melting Point: The melting point ranges depending on purity but is generally around 226°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its handling during synthesis and application in biological assays.

Applications

Scientific Uses

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

  1. Drug Development: It serves as a lead compound for developing new anticancer agents targeting specific kinases.
  2. Biological Research: Used in studies exploring kinase signaling pathways and their role in cancer progression.
  3. Pharmacological Studies: Investigated for potential therapeutic effects against various diseases due to its unique structural properties.
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine represents a privileged heterocyclic scaffold in modern drug discovery, characterized by a fused bicyclic structure that serves as a purine bioisostere. This core structure consists of a five-membered pyrazole ring fused with a six-membered pyrimidine ring, creating a planar system amenable to extensive structural diversification at multiple positions (C2, C3, C5, C6, and C7). The scaffold's significance stems from its remarkable capacity to interact with diverse biological targets, particularly protein kinases involved in oncogenic signaling pathways [2] [7]. Its structural mimicry of adenine enables competitive binding at ATP sites of kinases, while the synthetic accessibility allows for strategic decoration with pharmacophores to fine-tune target affinity and selectivity [9]. The 2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine derivative exemplifies this strategic functionalization, where the methyl group at C2 enhances hydrophobic pocket interactions and the 3-pyridinyl moiety at C7 provides hydrogen bonding capabilities crucial for kinase inhibition [4] [10]. This molecular architecture has demonstrated exceptional versatility across therapeutic areas, particularly in oncology, where it forms the core structure of FDA-approved drugs like lorlatinib and preclinical candidates targeting critical kinases including Trk, CDK, RET, and Pim-1 [7].

Historical Evolution of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

The therapeutic journey of pyrazolo[1,5-a]pyrimidines began with early synthetic methodologies developed for regioselective construction. Initial synthetic approaches focused on cyclocondensation reactions between 3-aminopyrazoles and β-dicarbonyl equivalents. A landmark advancement came from Martins et al., who demonstrated the highly regioselective synthesis of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines using 3-amino-5-methyl-1H-pyrazole and either 1,1,1-trichloro-4-alkoxy-3-alken-2-ones or β-dimethylaminovinyl ketones in acetic acid under reflux. This method provided yields of 65-98% and established reliable access to the pharmacologically valuable 2-methyl-substituted core [1]. The discovery of Pim-1 kinase inhibition marked a significant therapeutic milestone. Researchers identified pyrazolo[1,5-a]pyrimidine-based inhibitors through virtual screening, starting from a hit compound with 52 μM potency. Optimization led to compound 1 (IC₅₀ = 45 nM against Pim-1), featuring critical 3-aryl and 5-aminocyclohexanol substituents. This compound suppressed BAD phosphorylation and colony formation in cellular assays at submicromolar concentrations, showcasing the scaffold's potential in oncology target modulation [3].

Table 1: Evolution of Key Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Compound/LeadPrimary Target(s)Key Structural FeaturesTherapeutic Significance
Martins Synthesis IntermediateN/A2-methyl-7-substituted coreEnabled regioselective access to pharmacologically relevant derivatives
SGI-1776 (Imidazo[1,2-b]pyridazine)Pim-1N/AFirst-gen inhibitor with hERG/CYP liabilities
Compound 1 (Pim-1 inhibitor)Pim-1 (IC₅₀ = 45 nM)3-aryl, 5-(trans-4-aminocyclohexanol)Validated pyrazolo[1,5-a]pyrimidine for Pim-1 inhibition with reduced hERG risk
Dinaciclib (Comparator)CDK2 (IC₅₀ = 18 nM)Pyrazolo[1,5-a]pyrimidine coreClinical CDK inhibitor benchmark
WF-47-JS03 (RET inhibitor)RET (cellular IC₅₀ = 0.007 μM)5-amino substitution patternAchieved >500-fold selectivity over KDR
Lorlatinib (FDA-approved)ALK/ROS1/Trk2-methyl-7-(3-pyridinyl) coreApproved for ALK-positive NSCLC, validates scaffold

The scaffold's versatility became increasingly evident with its application against cyclin-dependent kinases (CDKs). Researchers designed pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors, culminating in compounds 5h and 5i (IC₅₀ = 22 nM and 24 nM, respectively) that rivaled the potency of dinaciclib (IC₅₀ = 18 nM). These derivatives exhibited potent anti-leukemia activity against MOLT-4 and HL-60 cells (IC₅₀ = 0.80-0.93 μM), demonstrating therapeutic potential beyond initial target classes [10]. Perhaps the most significant validation came with the FDA approval of lorlatinib in 2018, a 2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine derivative targeting ALK/ROS1/Trk fusions in non-small cell lung cancer (NSCLC). Its clinical success cemented the scaffold's importance in targeted oncology therapeutics and spurred development of second-generation inhibitors like repotrectinib (FDA-approved 2023) to address resistance mutations [7].

Significance of 2-Methyl-7-(3-pyridinyl) Substituents in Kinase Inhibition

The strategic incorporation of the 2-methyl and 7-(3-pyridinyl) substituents transforms the pyrazolo[1,5-a]pyrimidine core into a potent kinase inhibitory pharmacophore through distinct yet complementary mechanisms. The 2-methyl group, while seemingly simple, profoundly influences binding thermodynamics and selectivity. X-ray crystallographic studies of inhibitors bound to RET kinase reveal that the compact methyl group optimally occupies a hydrophobic subpocket adjacent to the ATP-binding site. This interaction enhances binding affinity through van der Waals contacts with conserved residues like Leu778 and Val804, while simultaneously preventing undesirable interactions with off-target kinases possessing larger amino acids in this region [4] [7]. The methyl group's steric and electronic properties also reduce metabolic vulnerability at the C2 position, contributing to improved pharmacokinetic profiles observed in compounds like WF-47-JS03 [4].

The 7-(3-pyridinyl) substituent serves as a versatile hydrogen-bonding anchor critical for kinase affinity and selectivity. Molecular docking simulations of CDK2 inhibitors demonstrate the pyridinyl nitrogen forming a key hydrogen bond with the backbone NH of Lys89 in the hinge region. Additionally, the meta-substitution pattern allows the ring to project toward solvent-exposed regions, minimizing steric clashes while enabling π-stacking interactions with gatekeeper residues [10]. This vectoring capability proved essential in RET inhibitor design, where analogues lacking the 3-pyridinyl moiety suffered dramatic potency losses (>100-fold). In compound WF-47-JS03, the 7-(3-pyridinyl) group contributed to >500-fold cellular selectivity against KDR (VEGFR2)—a major toxicity concern with earlier multikinase inhibitors—by avoiding hydrogen bonding with KDR-specific residues like Cys1045 [4].

Table 2: Impact of Substituents on Kinase Inhibitory Activity

Substituent PatternRepresentative CompoundKinase Inhibition IC₅₀Cellular ActivitySelectivity Consequences
2-methyl-7-(3-pyridinyl)WF-47-JS03RET = 0.007 μM (cellular)LC-2/ad IC₅₀ = 0.015 μM>500-fold KDR selectivity
2-H-7-(3-pyridinyl)RET analogueRET = 0.21 μMNot reported~10-fold reduced RET potency
2-methyl-7-phenylCDK2 inhibitorCDK2 = 68 nMHL-60 IC₅₀ = 2.1 μMReduced CDK isoform selectivity
Unsubstituted coreFragment 17Pim-1 > 10 μMInactiveDemonstrates substituent necessity
7-(4-Bromophenyl)-3-(3-Cl-phenylazo)CDK2 inhibitor 5hCDK2 = 22 nM, CDK1=28 nMMOLT-4 IC₅₀ = 0.93 μMPotent multi-CDK inhibition

The synergistic effect of these substituents enables nanomolar-level inhibition across diverse kinase targets. In Pim-1 inhibitors, the 2-methyl group enhanced cellular permeability, allowing compounds like 9 to achieve submicromolar suppression of BAD phosphorylation (IC₅₀ = 27 nM). Meanwhile, the 7-(3-pyridinyl) moiety in RET inhibitors facilitated water-mediated interactions with Glu775, Lys758, and Asp892, contributing to WF-47-JS03's remarkable biochemical IC₅₀ of 0.7 nM [3] [4]. This combination also improves physicochemical properties: the 2-methyl group increases lipophilicity (cLogP +0.5) to enhance membrane permeability, while the 3-pyridinyl moiety maintains sufficient aqueous solubility (>50 μg/mL at pH 6.8) for oral bioavailability—a critical balance achieved in lorlatinib and repotrectinib [4] [7].

Research Gaps in Multi-Target Kinase Modulation

Despite promising therapeutic outcomes, pyrazolo[1,5-a]pyrimidine-based kinase inhibitors face significant challenges in achieving optimal multi-target modulation. A primary gap lies in the kinase selectivity-efficiency tradeoff. While compounds like WF-47-JS03 achieve remarkable RET selectivity over KDR (>500-fold), they still inhibit other off-target kinases (e.g., TrkA, ALK) at pharmacologically relevant concentrations, contributing to dose-limiting toxicities. In vivo studies revealed narrow therapeutic windows where 10 mg/kg induced tumor regression but 30 mg/kg caused severe lung toxicity in mice [4]. This suggests that current design strategies inadequately address the conserved nature of ATP-binding sites across the kinome. Computational analyses indicate that even minor structural modifications, such as replacing nitrogen with oxygen at the C5 position, can unpredictably broaden or shift inhibition profiles, complicating rational design of truly selective agents [4] [7].

The mutation-driven resistance landscape remains inadequately addressed. First-generation pyrazolo[1,5-a]pyrimidine inhibitors like lorlatinib are susceptible to solvent-front mutations (e.g., TRKA G667C) and gatekeeper mutations (e.g., RET V804M/L). While second-generation compounds (repotrectinib, selitrectinib) show improved activity against these mutants, resistance inevitably emerges through novel fusion partners or activation of bypass pathways. Research gaps persist in understanding how structural modifications at the C3 and C5 positions of the core scaffold can confer resilience against diverse resistance mutations while maintaining favorable pharmacokinetics [7]. For instance, compounds targeting RET V804M mutations often sacrifice potency against wild-type RET or gain undesirable FLT3 inhibition, as observed in analogues with bulky C5 substituents [4].

Key research gaps requiring investigation include:

  • Predictive Modeling Deficits: Current in silico models poorly forecast how C3/C5 substituent modifications affect kinome-wide selectivity, particularly for kinases with structural plasticity (e.g., Pim-1 vs. Pim-2 selectivity cliffs) [3] [10].
  • Proteolytic Targeting Strategies: Lack of pyrazolo[1,5-a]pyrimidine-based PROTACs exploiting the scaffold's binding capability to degrade multiple resistant kinase mutants simultaneously.
  • Solubility-Potency Imbalance: High lipophilicity of 2-methyl-7-aryl derivatives (cLogP >3.5) limits aqueous solubility (<10 μg/mL), restricting formulation options despite potent target engagement [4] [9].
  • Bivalent Inhibitor Design: Underutilization of the C6 position for linking moieties targeting allosteric sites adjacent to the ATP pocket to overcome mutation-based resistance.

Addressing these gaps requires innovative medicinal chemistry approaches, including covalent warhead incorporation at C3, macrocyclization to stabilize resistant kinase binding conformations, and prodrug strategies to improve water solubility without compromising cell permeability. The pyrazolo[1,5-a]pyrimidine core's synthetic tractability positions it as an ideal platform for these explorations, potentially yielding next-generation inhibitors with broader mutation coverage and reduced off-target liabilities [7] [10].

Properties

CAS Number

79571-41-8

Product Name

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C12H10N4

Molecular Weight

210.24

InChI

InChI=1S/C12H10N4/c1-9-7-12-14-6-4-11(16(12)15-9)10-3-2-5-13-8-10/h2-8H,1H3

InChI Key

YGXIPHKBMIQOHO-UHFFFAOYSA-N

SMILES

CC1=NN2C(=CC=NC2=C1)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.